1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
Description
1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde (CAS: Not explicitly provided; referred to as the "target compound") is a triazole derivative featuring a 4-bromobenzyl substituent at the N1 position, a methyl group at C5, and a formyl (-CHO) group at C2. The aldehyde group at C4 enhances reactivity, making this compound a valuable intermediate for synthesizing hydrazones, Schiff bases, and heterocyclic conjugates, particularly in anti-cancer drug development .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-5-methyltriazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-8-11(7-16)13-14-15(8)6-9-2-4-10(12)5-3-9/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTQXJDWPKUDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Formylation: The final step involves the formylation of the triazole ring to introduce the carbaldehyde group. This can be achieved using a Vilsmeier-Haack reaction, where the triazole is treated with a formylating agent such as DMF and POCl3.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents for redox reactions, and acidic or basic conditions for condensation reactions. Major products formed from these reactions include carboxylic acids, primary alcohols, imines, and hydrazones.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The exact molecular pathways involved can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Compound A : 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Structure : Replaces the aldehyde group with a carboxamide (-CONH₂).
Compound B : 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone
- Structure: Features an ethanone (-COCH₂Br) group at C3.
- Properties: The bromoethanone substituent introduces electrophilicity, enabling nucleophilic substitutions.
- Crystallography : Exhibits a dihedral angle of 47.1° between the triazole and 4-bromophenyl planes, indicating moderate planarity .
Compound C : 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
Halogen-Substituted Analogs
Compound D : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)
- Structure : Incorporates a chlorophenyl group and a thiazole ring.
- Crystallography : Isostructural with brominated analogs but shows adjusted crystal packing due to smaller Cl vs. Br van der Waals radii .
- Bioactivity : Demonstrates antimicrobial activity, highlighting the role of halogen substituents in therapeutic targeting .
Compound E : 1-[1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone
Biological Activity
1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde, a compound with a unique triazole structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and various applications in research.
- Molecular Formula : C₉H₈BrN₃
- Molecular Weight : 238.08 g/mol
- CAS Number : 20177-64-4
Synthesis
The synthesis of 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde typically involves the reaction of 4-bromobenzyl halides with methyltriazoles under appropriate conditions. The synthetic route often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a common method for forming triazoles due to its efficiency and selectivity .
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar triazole compounds can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentrations (MICs) for related compounds have been reported as follows:
| Compound Type | Target Organism | MIC (µg/mL) |
|---|---|---|
| Triazole | Staphylococcus aureus | 16 - 128 |
| Triazole | Escherichia coli | 6.25 - 100 |
| Triazole | Enterococcus faecalis | 12.5 - 50 |
These findings suggest that 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde may possess similar antimicrobial properties .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. Compounds containing the triazole ring have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro studies indicate that these compounds can induce apoptosis and inhibit cell proliferation effectively.
For example, a study highlighted the ability of certain triazole derivatives to enhance caspase activity significantly at concentrations as low as 1 µM in breast cancer cells . The following table summarizes the anticancer activity observed in related studies:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole Derivative A | MDA-MB-231 | 10 | Apoptosis induction |
| Triazole Derivative B | HepG2 | 15 | Cell cycle arrest |
Case Studies
Several case studies have documented the biological activity of triazole compounds similar to 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde:
- Antimicrobial Efficacy : A series of coumarin-triazole conjugates were synthesized and showed significant antibacterial activity against Enterococcus faecalis, with MIC values ranging from 12.5 to 50 µg/mL. This suggests that modifications to the triazole structure can enhance antimicrobial properties .
- Anticancer Studies : Research involving triazole derivatives indicated their potential in inducing apoptosis in cancer cells through enhanced caspase activity. Compounds were tested on various cancer lines, confirming their role as effective anticancer agents .
Q & A
Q. Experimental Design :
- Perform competitive inhibition assays with varying substituents.
- Use molecular docking (AutoDock Vina) to correlate IC₅₀ values with binding poses .
Advanced: How can reaction scalability be optimized without compromising regioselectivity?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., aldehyde oxidation) by precise temperature control (<50°C) .
- Catalyst Immobilization : Silica-supported Cu nanoparticles improve recyclability (≥5 cycles) and reduce metal leaching .
Advanced: What analytical methods resolve impurities from Vilsmeier–Haack formylation?
Methodological Answer:
- HPLC-MS : Detect chlorinated byproducts (e.g., 5-chloro-triazole derivatives) using a C18 column (ACN/H₂O gradient) .
- Recrystallization : Use ethanol/water (7:3) to isolate the aldehyde with >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
